2-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-8-11(2)17-15(16-10)21-12-5-6-18(9-12)14(19)13-4-3-7-20-13/h3-4,7-8,12H,5-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFWDFHXBZIPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine (often referred to as "the compound" hereafter) is a synthetic organic molecule notable for its complex structure and potential therapeutic applications. This article explores its biological activity, particularly its role as a phosphodiesterase 4B2 (PDE4B2) inhibitor, and discusses relevant research findings, case studies, and data tables.
Structural Overview
The compound features a pyrimidine core substituted at positions 4 and 6 with methyl groups, enhancing its lipophilicity. The furan-2-carbonyl group is linked through a pyrrolidine ring, contributing to its pharmacological properties. This unique structural configuration is believed to be responsible for its biological activity.
The primary mechanism of action for the compound involves the inhibition of PDE4B2, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, the compound increases intracellular cAMP levels, which is crucial for various signaling pathways associated with inflammation and immune response.
Biological Effects
- Inhibition of Pro-inflammatory Cytokines : The increase in cAMP levels leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. This suggests potential therapeutic applications in treating inflammatory conditions like psoriasis and atopic dermatitis.
Research Findings
Recent studies have highlighted the biological activity of the compound:
- PDE4B2 Inhibition : The compound has been shown to effectively inhibit PDE4B2 activity in vitro, leading to significant increases in cAMP levels. This was demonstrated through enzymatic assays that measured cAMP concentrations before and after treatment with the compound.
- Cellular Studies : In cellular models, treatment with the compound resulted in decreased expression of inflammatory markers in response to stimuli such as lipopolysaccharides (LPS). These findings were corroborated by quantitative PCR analyses showing reduced mRNA levels of TNF-α and IL-6.
- Therapeutic Potential : The compound's ability to modulate inflammatory responses positions it as a candidate for further development in treating chronic inflammatory diseases.
Case Studies
Several case studies have explored the effects of the compound in various biological contexts:
- Psoriasis Model : In a murine model of psoriasis, administration of the compound led to reduced skin inflammation and scaling compared to control groups. Histological analysis revealed decreased infiltration of immune cells in treated animals.
- Atopic Dermatitis Study : Another study demonstrated that topical application of the compound significantly alleviated symptoms of atopic dermatitis in animal models, with notable improvements in skin hydration and barrier function.
Comparative Analysis
To contextualize the biological activity of the compound, a comparative analysis with similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrrolopyrazine derivatives | Similar pyrrolidine scaffold | Diverse biological activities |
| Pyrrolidinone derivatives | Contains a pyrrolidine ring | Notable pharmacological profiles |
| Pyrazolopyrimidine derivatives | Nitrogen-containing heterocycles | Significant biological potential |
The uniqueness of this compound lies in its specific combination of functional groups that enhance its biological activity against PDE4B2 compared to these similar compounds.
Comparison with Similar Compounds
Key Observations :
- The target compound’s furan-2-carbonyl group distinguishes it from analogues with pyranone (e.g., ) or fluorophenyl substituents (e.g., ). This may alter electronic properties and binding kinetics.
Molecular Docking and Binding Affinity
The Glide XP scoring function () highlights the importance of hydrophobic enclosure and hydrogen bonding in ligand-receptor interactions. For the target compound:
- Hydrophobic interactions: The 4,6-dimethylpyrimidine and furan groups may engage in hydrophobic contacts, similar to pyranone-containing analogues .
- Hydrogen bonding: The furan-2-carbonyl oxygen and pyrimidine nitrogen atoms could act as acceptors, akin to the pyranone carbonyl in hydrazine derivatives .
Hypothetical Comparison with Patent Compound () :
- The fluorophenyl and methoxyethyl groups in the patented TRKA inhibitor likely enhance target selectivity via steric and electronic effects. In contrast, the target compound’s furan-2-carbonyl may prioritize solubility over selectivity.
Crystallographic and Conformational Analysis
Structural comparisons could reveal:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible approach involves:
Functionalizing pyrrolidine-3-ol with a furan-2-carbonyl group using a coupling agent (e.g., EDCI or DCC) under anhydrous conditions.
Introducing the pyrimidine moiety via SN2 displacement of a leaving group (e.g., chloride) on 4,6-dimethyl-2-chloropyrimidine with the pyrrolidin-3-oxy intermediate.
- Key Considerations : Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor progress via TLC or LC-MS .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water for purity assessment.
- Spectroscopy : Confirm structure via / NMR, focusing on diagnostic signals (e.g., pyrimidine C-H at δ 6.5–8.5 ppm, furan carbonyl at ~160 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy.
- Crystallography : If crystalline, employ SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction to resolve stereochemistry .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Engineering Controls : Use fume hoods for synthesis steps involving volatile reagents.
- Reproductive Toxicity : Classified as Category 1B; implement strict protocols for pregnant researchers (e.g., restricted access) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability using LC-MS/MS to identify active metabolites.
- Target Engagement Studies : Employ thermal shift assays or surface plasmon resonance (SPR) to verify binding affinity to proposed targets (e.g., kinases).
- Dose Optimization : Conduct dose-response studies in animal models to align in vitro IC values with effective plasma concentrations .
Q. What strategies enhance the compound’s selectivity for kinase inhibition?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents on the pyrimidine ring (e.g., introduce halogens) or pyrrolidine linker to reduce off-target effects.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets of specific kinases.
- Kinome-Wide Screening : Validate selectivity via high-throughput kinase profiling panels (e.g., DiscoverX) .
Q. How can researchers address low aqueous solubility in preclinical testing?
- Methodological Answer :
- Formulation Optimization : Use co-solvents (e.g., PEG 400) or cyclodextrin-based complexes.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve solubility.
- Solid Dispersion : Prepare amorphous solid dispersions with polymers like PVP-VA64 to enhance dissolution rates .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results across cell lines?
- Methodological Answer :
- Cell Line Authentication : Verify genetic stability and contamination status (e.g., STR profiling).
- Assay Standardization : Normalize data using Z’-factor validation to ensure assay robustness.
- Mechanistic Studies : Perform RNA-seq or phosphoproteomics to identify cell-specific signaling pathway interactions .
Experimental Design Considerations
Q. What controls are essential in enzyme inhibition assays?
- Methodological Answer :
- Negative Controls : Include solvent-only and enzyme-free samples.
- Positive Controls : Use known inhibitors (e.g., staurosporine for kinases).
- Pre-incubation Time : Optimize to ensure equilibrium binding (typically 10–30 minutes) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
